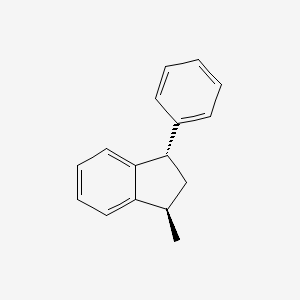

trans-1-Methyl-3-phenylindan

Description

Historical Context of Indane Chemistry and Styrene (B11656) Dimerization

The study of indane derivatives is closely linked to the investigation of styrene's behavior under acidic conditions. Early research demonstrated that refluxing styrene with aqueous sulfuric acid leads to dimerization, yielding two primary products: the linear dimer 1,3-diphenyl-1-butene and the cyclic dimer 1-methyl-3-phenylindan (B1605522). askfilo.comscirp.org This acid-catalyzed reaction proceeds through the formation of a carbocation intermediate from the protonation of styrene's vinyl group. askfilo.com This reactive intermediate can then attack a second styrene molecule. The formation of 1-methyl-3-phenylindan occurs via an intramolecular electrophilic aromatic substitution, or Friedel-Crafts alkylation, where the carbocationic center of the dimeric intermediate attacks the phenyl ring of the other styrene unit, leading to the fused-ring system. askfilo.comresearchgate.net

The conditions of the dimerization, such as temperature, time, and acid strength, significantly influence the product distribution. researchgate.netresearchgate.net For instance, a detailed 1953 study explored the effects of varying sulfuric acid concentration and reaction time on the products formed from monomeric styrene. researchgate.net Later procedures refined this process; one method involves heating styrene with a two-part addition of sulfuric acid to minimize the formation of higher polymers, yielding 1-methyl-3-phenylindan in good amounts. orgsyn.org Research has also explored a variety of catalysts, including phosphoric acid, palladium complexes, and solid acid catalysts like zeolites and sulfated alumina, to control the dimerization of styrene and its derivatives. northeastern.eduscispace.comnih.gov Studies using zeolite catalysts noted the formation of both cis- and trans-1-methyl-3-phenylindan isomers, with the product ratios depending on the specific zeolite structure and reaction conditions. researchgate.net

Significance of Indane Derivatives in Organic Synthesis and Stereochemistry

Indane derivatives are valuable building blocks in organic synthesis. researchgate.netnih.gov The rigid bicyclic structure of the indane nucleus provides a predictable scaffold for constructing more complex molecules. researchgate.net This framework is a recurring motif in various pharmacologically relevant compounds, underscoring its importance in medicinal chemistry. scribd.commdpi.com Synthetic strategies toward indane structures are diverse, including Friedel-Crafts reactions, transition-metal-catalyzed cyclizations, and multicomponent reactions. researchgate.netorganic-chemistry.orgscielo.br

The stereochemistry of indane derivatives is a critical aspect of their significance. The substituted cyclopentane (B165970) ring can give rise to multiple stereoisomers, making them excellent models for studying stereochemical control and reaction mechanisms. africaresearchconnects.comscispace.com The synthesis of specific stereoisomers, such as this compound, often requires careful selection of catalysts and reaction conditions. researchgate.net Chiral indane derivatives have been synthesized with high enantioselectivity using methods like rhodium-catalyzed asymmetric addition of arylboron reagents to indenes. nih.govacs.org These enantioselective syntheses are crucial for accessing specific chiral molecules and highlight the advanced stereochemical control achievable with the indane framework. africaresearchconnects.comresearchgate.net The distinct spatial arrangement of substituents in isomers like cis- and this compound leads to different physical properties and reactivity, a key point of investigation in stereochemical studies. researchgate.netsmolecule.com

Overview of Research Trajectories Pertaining to this compound

Research specifically targeting this compound often revolves around its formation during the acid-catalyzed dimerization of styrene and the stereochemical outcomes of this reaction. Various catalytic systems have been investigated to understand and control the ratio of cis and trans isomers produced.

For example, studies using zeolite catalysts like ZSM-12, ZVN, and VKZ for styrene oligomerization have documented the formation of both cis- and trans-1-methyl-3-phenylindane. researchgate.net The composition of the product mixture was found to be highly dependent on the catalyst type and whether the reaction was conducted in a solvent or in bulk. researchgate.net In another area of research, the oligomerization of trans-1,3-diphenyl-1-butene (a linear styrene dimer) initiated by trifluoromethanesulfonic acid was studied. acs.org This work showed that the resulting distyryl cation could undergo cyclization to form 1-methyl-3-phenylindan, with a higher proportion of this cyclic product observed at increased temperatures. acs.org

The structural assignment of the cis and trans isomers is a fundamental aspect of this research. Evidence from oxidation products and ultraviolet absorption studies has been used to confirm the 1-methyl-3-phenylindane structure for the cyclic styrene dimer. researchgate.net Modern spectroscopic techniques, such as multidimensional solid-state NMR, have been employed to precisely identify the syn- (cis) and anti- (trans) stereoisomers of 1-methyl-3-phenylindane formed during zeolite-catalyzed dimerization reactions. nih.gov

The table below summarizes findings from a study on styrene oligomerization using different zeolite catalysts, illustrating the varied product distribution that can be achieved.

| Catalyst | Reaction Conditions | Styrene Conversion (wt.%) | Total Dimer Selectivity (%) | Linear Isomer Fraction in Dimers (%) |

|---|---|---|---|---|

| ZSM-12 | Bulk, 110 °C | >90 | ~80 | 75 |

| ZVN | Bulk, 110 °C | 20-35 | N/A | N/A |

| VKZ | Bulk, 110 °C | 20-35 | N/A | N/A |

| ZSM-12 | Chlorobenzene, 110 °C | >90 | N/A | N/A |

| VKZ | Chlorobenzene, 110 °C | 61 | N/A | N/A |

| ZVN | Chlorobenzene, 110 °C | 28 | N/A | N/A |

N/A: Data not specified in the provided search results.

Structure

3D Structure

Properties

CAS No. |

14568-76-4 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

(1R,3S)-1-methyl-3-phenyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C16H16/c1-12-11-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-10,12,16H,11H2,1H3/t12-,16+/m1/s1 |

InChI Key |

JHIDJKSBZPNVKZ-WBMJQRKESA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC=CC=C3 |

Canonical SMILES |

CC1CC(C2=CC=CC=C12)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Pathways to Trans 1 Methyl 3 Phenylindan

Direct Synthesis from Styrene (B11656) and its Derivatives

The most common approach to synthesizing 1-Methyl-3-phenylindan (B1605522) involves the direct dimerization and subsequent intramolecular cyclization of styrene. This pathway is heavily reliant on acid catalysts to proceed efficiently.

Acid-Catalyzed Dimerization and Cyclization Processes

The acid-catalyzed reaction of styrene initially leads to the formation of linear dimers, primarily 1,3-diphenyl-1-butene, which then undergoes an intramolecular electrophilic substitution (a Friedel-Crafts type cyclialkylation) to form the five-membered ring of the indane structure. researchgate.net The choice of catalyst and reaction conditions plays a critical role in directing the reaction towards the desired cyclic product and influencing the stereochemistry of the final compound.

Both Brønsted and Lewis acids are effective in catalyzing the formation of 1-Methyl-3-phenylindan from styrene. nih.gov The acid initiates the reaction by protonating a styrene molecule, generating a carbocation. This cation then attacks a second styrene molecule, leading to the formation of a dimeric carbocation which can then cyclize.

Brønsted Acids:

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a classic and effective catalyst for this transformation. A well-established procedure involves heating styrene with a solution of sulfuric acid in water. orgsyn.org The process typically requires vigorous stirring to ensure proper dispersion of the organic styrene layer in the aqueous acid layer. orgsyn.org An improved method utilizes catalytic amounts of concentrated sulfuric acid (0.05 to 3% by weight) at higher temperatures (100° to 225° C), which avoids the need for large excesses of acid. google.com

Phosphoric Acid (H₃PO₄): Dimerization of styrene in the presence of phosphoric acid at elevated temperatures (130 to 135°C) also yields 1-methyl-3-phenylindane, among other cyclic products. prepchem.comepa.gov

Zeolites: These solid acid catalysts, such as H-ZSM-5, offer advantages in terms of handling, separation, and potential for shape selectivity. The Brønsted acid sites within the zeolite pores catalyze the oligomerization of styrene derivatives. rsc.org The strength and accessibility of these acid sites can influence the product distribution. rsc.orgresearchgate.net

Lewis Acids:

Lewis acids can also initiate the dimerization and cyclization of styrene. nih.govresearchgate.net For instance, palladium-Lewis acid catalyst systems have been investigated for the dimerization of styrene, primarily targeting the linear dimer intermediate, 1,3-diphenylbutene-1. researchgate.net Bis(catecholato)germanes are another class of Lewis acids that have been shown to catalyze the selective dimerization of α-methylstyrene, a related reaction. rsc.org

The table below summarizes the use of various acid catalysts in the synthesis of phenylindane derivatives.

| Catalyst Type | Specific Catalyst | Reactant | Key Findings |

| Brønsted Acid | Sulfuric Acid | Styrene | Effective for dimerization and cyclization, yielding 1-Methyl-3-phenylindane. orgsyn.org Catalytic amounts can be used at higher temperatures. google.com |

| Brønsted Acid | Phosphoric Acid | Styrene | Produces a mixture of cyclic hydrocarbons including 1-Methyl-3-phenylindane at 130-135°C. epa.gov |

| Brønsted Acid | H-ZSM-5 Zeolite | 4-fluorostyrene | Catalyzes oligomerization; product selectivity (linear vs. cyclic dimers) depends on the acid site density and strength. rsc.org |

| Lewis Acid | Palladium-Lewis Acid | Styrene | Primarily used for selective dimerization to the linear intermediate 1,3-diphenylbutene-1. researchgate.net |

Reaction parameters such as temperature, catalyst concentration, and reaction time significantly impact the yield and the distribution of isomers (cis/trans) and byproducts.

Temperature: Higher temperatures generally favor the cyclization step. For instance, using catalytic sulfuric acid, temperatures between 100°C and 225°C are employed to drive the reaction towards the desired indane product. google.com In transformations of styrene dimers over solid acid catalysts, high temperatures (above 500 K) are also utilized. researchgate.net

Catalyst Concentration: The concentration of the acid catalyst is crucial. In the synthesis using aqueous sulfuric acid, the acid is added in portions to minimize the formation of higher polymers. orgsyn.org The development of methods using only catalytic amounts of sulfuric acid represents a significant improvement, reducing waste and simplifying workup. google.com

Solvent: While some procedures are carried out without a solvent, the choice of solvent can influence the reaction pathway. For example, using methylcyclohexane (B89554) as a solvent in the presence of certain catalysts can lead to side reactions like aromatization. researchgate.net

Catalyst Structure: With solid catalysts like zeolites, the pore structure and the nature of the acid sites (Brønsted vs. Lewis, acid strength) determine the product selectivity. Studies on H-ZSM-5 have shown that the ratio of linear to cyclic dimeric products can be tuned by modifying the Brønsted acidity through treatments like steaming. rsc.org

Cyclialkylation Reactions in Indane Formation

The core reaction in the formation of the 1-Methyl-3-phenylindan ring system is an intramolecular cyclialkylation. This is a specific type of Friedel-Crafts reaction where the alkylating agent is part of the same molecule that contains the aromatic ring to be alkylated. In this synthesis, the carbocation formed after the initial dimerization of styrene acts as the electrophile. This cation then attacks one of the phenyl groups intramolecularly, leading to the closure of the five-membered ring and the formation of the indane skeleton. The final step involves the loss of a proton to regenerate the aromaticity of the system.

Synthesis via Precursor Transformation

An alternative synthetic strategy involves the preparation and subsequent cyclization of a defined olefinic intermediate. This approach allows for greater control over the structure of the final product.

Hydrogenation of Unsaturated Indene (B144670) Precursors

The catalytic hydrogenation of 1-methyl-3-phenylindene is a direct pathway to obtaining 1-methyl-3-phenylindan. The stereochemical outcome of this reaction, yielding either the cis or trans isomer, is highly dependent on the choice of catalyst and reaction conditions. The hydrogenation involves the addition of hydrogen across the double bond of the indene ring system.

While specific data on the diastereoselective hydrogenation of 1-methyl-3-phenylindene to favor the trans isomer is not extensively detailed in readily available literature, the general principles of catalytic hydrogenation suggest that the choice of catalyst (e.g., palladium, platinum, nickel) and support, as well as solvent and hydrogen pressure, would be critical factors in influencing the stereoselectivity. The steric hindrance posed by the substituents on the indene ring would guide the approach of the substrate to the catalyst surface, thereby influencing the stereochemical outcome.

Stereoselective and Asymmetric Synthesis Approaches

Achieving a high degree of stereocontrol is a key challenge in the synthesis of trans-1-Methyl-3-phenylindan. This is addressed through diastereoselective and, for chiral molecules, enantioselective strategies.

Strategies for Diastereoselective Formation

The diastereoselective formation of this compound can be effectively controlled during the reduction of the corresponding ketone precursor, 1-methyl-3-phenyl-1-one. The stereochemistry of the resulting alcohol, and subsequently the final indan (B1671822), is determined by the direction of hydride attack on the carbonyl group.

Strategies to achieve high trans selectivity often involve the use of sterically demanding reducing agents or substrate-controlled reductions where the existing stereocenter at the 3-position directs the approach of the reagent to the carbonyl at the 1-position. For instance, the reduction of a racemic or enantiomerically enriched 3-phenyl-1-indanone, followed by methylation, can be a viable route. The initial reduction of the ketone to an alcohol can be controlled to favor the formation of a trans relationship between the hydroxyl group and the phenyl group. Subsequent conversion of the hydroxyl group to a methyl group would then yield the desired this compound.

Chiral Catalyst Systems and Ligand Design in Related Indanone Synthesis

The synthesis of enantiomerically enriched 3-aryl-1-indanones, which are key precursors to chiral this compound, has been a significant area of research. A highly successful approach involves the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. organic-chemistry.orgfao.orgacs.org This method utilizes chiral ligands to induce high levels of enantioselectivity.

One particularly effective and economically advantageous ligand is MonoPhos. organic-chemistry.orgacs.org The use of a rhodium complex with (R)-MonoPhos in the presence of a base like aqueous potassium phosphate (B84403) (K₃PO₄) in a solvent such as toluene (B28343) has been shown to produce a variety of enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities. organic-chemistry.orgacs.org This approach offers a significant advantage over methods that require more complex and expensive bisphosphine ligands. organic-chemistry.org The reaction is versatile, accommodating a range of substituents on the aryl rings. organic-chemistry.org

Table 1: Rhodium-Catalyzed Asymmetric Synthesis of 3-Aryl-1-Indanones using (R)-MonoPhos organic-chemistry.orgacs.org

| Entry | Aryl Group (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 92 | 93 |

| 2 | 4-Methylphenyl | 95 | 95 |

| 3 | 4-Methoxyphenyl | 94 | 95 |

| 4 | 4-Chlorophenyl | 91 | 94 |

| 5 | 2-Naphthyl | 90 | 92 |

Reaction Conditions: [Rh(C₂H₄)₂Cl]₂, (R)-MonoPhos, aq. K₃PO₄, Toluene.

The design of chiral phosphoramidite (B1245037) ligands, such as MonoPhos, has been a crucial development in asymmetric catalysis. rug.nlwikipedia.org These monodentate ligands have proven to be highly effective in a variety of rhodium-catalyzed asymmetric reactions, challenging the earlier belief that bidentate ligands were necessary for high stereocontrol. wikipedia.org The modular nature of phosphoramidite ligands allows for the synthesis of large libraries of ligands for screening in different catalytic transformations. rug.nl

Stereochemical Investigations and Control in Trans 1 Methyl 3 Phenylindan Chemistry

Characterization of Stereoisomers (cis and trans)

The differentiation between the cis and trans diastereomers of 1-methyl-3-phenylindan (B1605522) is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR. The chemical shifts and coupling constants of the protons on the indane ring are highly sensitive to the relative orientation of the substituents.

In the trans-isomer, the methyl group at C-1 and the phenyl group at C-3 are on opposite faces of the cyclopentane (B165970) ring. In contrast, the cis-isomer has these groups on the same face. This geometric difference leads to distinct magnetic environments for the protons, especially the methine protons at C-1 and C-3 and the methyl protons at C-1.

Key distinguishing features in the ¹H NMR spectrum include:

Chemical Shift of the Methyl Group: In the cis-isomer, the methyl protons are expected to be shielded by the magnetic anisotropy of the nearby cis-phenyl group, causing their signal to appear at a higher field (lower ppm value) compared to the trans-isomer, where the substituents are further apart.

Benzylic Proton Coupling: The coupling constants (J-values) between the methine proton at C-3 and the adjacent methylene (B1212753) protons at C-2 can provide conformational information to help distinguish the isomers.

The expected ¹H NMR spectral data, based on established principles for similarly substituted cyclic systems, can be summarized as follows:

| Isomer | Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale for Distinction |

|---|---|---|---|---|

| trans-1-Methyl-3-phenylindan | C1-CH₃ | ~1.3 - 1.5 | Doublet | Less shielded compared to the cis isomer due to the greater distance from the phenyl ring. |

| C3-H | ~4.2 - 4.4 | Triplet or Doublet of Doublets | Chemical shift reflects the benzylic position. | |

| cis-1-Methyl-3-phenylindan | C1-CH₃ | ~0.8 - 1.0 | Doublet | Shielded by the anisotropic effect of the proximate cis-phenyl group, resulting in an upfield shift. rsc.org |

| C3-H | ~4.3 - 4.5 | Triplet or Doublet of Doublets | May experience slightly different shielding compared to the trans isomer. |

Configurational Stability and Epimerization Studies

The relative stability of the cis and trans isomers is a critical aspect of their chemistry, governing their equilibrium distribution. The interconversion between these diastereomers, known as epimerization, is often facilitated by catalysts.

The proton at the C-3 position of 1-methyl-3-phenylindan is benzylic and thus acidic enough to be removed by a suitable base. This deprotonation is the key step in the base-catalyzed epimerization process. The mechanism proceeds through the formation of a resonance-stabilized carbanion intermediate.

The key steps are:

Deprotonation: A base abstracts the proton from the C-3 position, which is activated by the adjacent phenyl group.

Planar Intermediate: The resulting carbanion is sp²-hybridized and planar. The negative charge is delocalized into the phenyl ring. In this planar state, the original stereochemical information at the C-3 center is lost.

Reprotonation: The carbanion intermediate is subsequently reprotonated by a proton source (such as the conjugate acid of the base or the solvent). This protonation can occur from either face of the planar intermediate.

Protonation from one face regenerates the starting isomer, while protonation from the opposite face yields the other diastereomer. Over time, this reversible process leads to an equilibrium mixture of the cis and trans isomers. The final ratio of isomers at equilibrium is determined by their relative thermodynamic stabilities, not the reaction kinetics.

The primary factor that dictates the equilibrium position between the cis and trans isomers is their relative thermodynamic stability. This stability is largely governed by steric strain.

Steric Hindrance: In cis-1-methyl-3-phenylindan, the methyl and phenyl groups are located on the same side of the five-membered ring. This arrangement can lead to significant non-bonded steric interactions (van der Waals repulsion) between the two bulky groups, destabilizing the molecule.

Thermodynamic Preference: In the trans-isomer, the substituents are on opposite sides of the ring, minimizing steric repulsion. This configuration is generally more stable.

Consequently, the base-catalyzed equilibration of 1-methyl-3-phenylindan is expected to strongly favor the formation of the trans isomer. In related cyclic systems, the energy difference between such isomers is often several kcal/mol, leading to an equilibrium mixture that consists almost exclusively of the more stable trans form. nih.govresearchgate.net

| Factor | Effect on cis Isomer | Effect on trans Isomer | Equilibrium Outcome |

|---|---|---|---|

| Steric Strain | Higher energy due to repulsion between cis-substituents. | Lower energy due to minimized repulsion. | Equilibrium favors the more stable trans isomer. |

| Thermodynamic Stability | Less stable. | More stable. |

Advanced Stereochemical Concepts and Mechanistic Implications

A deeper understanding of the stereochemistry of 1-methyl-3-phenylindan requires consideration of the conformation of the indane ring system. The five-membered ring of an indane is not planar but adopts a puckered "envelope" conformation to relieve torsional strain. In this conformation, one atom (typically C-2) is out of the plane of the other four.

This puckering means that substituents at C-1 and C-3 occupy either pseudo-axial or pseudo-equatorial positions. The thermodynamically preferred conformation will be the one that minimizes unfavorable steric interactions, such as 1,3-diaxial-like interactions.

For trans-1-methyl-3-phenylindan, the most stable conformation is expected to be a di-pseudo-equatorial arrangement, where both the large phenyl group and the methyl group avoid sterically demanding pseudo-axial positions. The base-catalyzed epimerization mechanism is intimately linked to this conformational behavior. The formation of the planar sp² carbanion at C-3 temporarily flattens that portion of the ring, and reprotonation occurs in a way that allows the system to relax into the most stable trans di-pseudo-equatorial conformation.

Absolute Configuration Determination Methodologies

Determining the absolute configuration (R or S) of the chiral centers in enantiomerically pure samples of 1-methyl-3-phenylindan requires specialized analytical techniques.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information about both relative (cis/trans) and absolute stereochemistry. Analysis of a closely related compound, 1,1,3-trimethyl-3-phenylindane, has confirmed that the five-membered ring of the indane core adopts an envelope conformation in the solid state. researchgate.net The study revealed a deviation of one carbon atom from the plane of the other four, confirming the ring's non-planar nature. researchgate.net This technique would similarly allow for the unequivocal structural elucidation of the enantiomers of this compound, provided that suitable single crystals can be obtained.

Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique used to determine the absolute configuration of chiral molecules in solution. americanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. americanlaboratory.com

The methodology involves:

Experimental Measurement: The VCD spectrum of an enantiomerically pure sample is recorded.

Computational Prediction: The theoretical VCD spectrum for one enantiomer (e.g., the (1R, 3S) configuration) is calculated using quantum mechanical methods, typically Density Functional Theory (DFT).

Comparison: The experimental spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is the same as that used in the calculation. americanlaboratory.com If the signs are perfectly inverted, the sample has the opposite absolute configuration.

This technique has been successfully applied to other substituted indans and provides a reliable alternative to X-ray crystallography, especially for non-crystalline samples. documentsdelivered.com

Mechanistic Studies of Reaction Pathways Involving Trans 1 Methyl 3 Phenylindan

Carbocationic Reaction Mechanisms

The reaction is initiated by the protonation of a styrene (B11656) monomer by a strong acid. The proton adds to the terminal carbon of the vinyl group, forming a resonance-stabilized secondary benzylic carbocation (1-phenylethyl cation). stackexchange.com This initial carbocation is a potent electrophile that readily attacks the nucleophilic double bond of a second styrene molecule.

This attack occurs at the terminal carbon of the second monomer to again form a resonance-stabilized benzylic carbocation. stackexchange.com The resulting dimeric carbocation, the 1,3-diphenyl-but-1-yl cation, can be considered the key "distyryl cation" intermediate in this context. This intermediate is at a critical juncture, where it can either undergo intramolecular cyclization to form the indane ring or react with another styrene monomer, leading to oligomerization. stackexchange.comorgsyn.org

Table 1: Key Carbocationic Intermediates

| Intermediate Name | Structure | Role in Pathway |

|---|---|---|

| 1-Phenylethyl cation | C₆H₅CH⁺CH₃ | Initiating species formed from protonation of styrene. |

| 1,3-Diphenyl-but-1-yl cation | C₆H₅CH⁺CH₂CH(C₆H₅)CH₃ | Dimeric "distyryl" cation; precursor to cyclization or oligomerization. |

The fate of the 1,3-diphenyl-but-1-yl cation is determined by the competition between two primary reaction pathways: a first-order intramolecular cyclization and a second-order intermolecular propagation (oligomerization). The relative rates of these pathways are highly dependent on reaction conditions such as temperature, catalyst concentration, and monomer concentration.

To favor the formation of trans-1-Methyl-3-phenylindan, conditions are optimized to promote the intramolecular cyclization pathway while suppressing the oligomerization or polymerization of styrene. orgsyn.org For instance, adding the sulfuric acid catalyst in multiple portions helps to keep the concentration of cationic species low, which minimizes the rate of the intermolecular reaction and thus reduces the formation of higher polymers. orgsyn.org Kinetic studies on the co-dimerization of styrene and α-methylstyrene have shown that carbocations derived from styrene interact more readily with another styrene molecule than with α-methylstyrene, indicating the high rate of the oligomerization pathway if not controlled. epa.gov

Table 2: Competing Reaction Pathways for the Dimeric Cation

| Pathway | Reaction Order | Description | Favored By | Product |

|---|---|---|---|---|

| Intramolecular Cyclization | First-order | The carbocation undergoes an internal electrophilic attack on its own phenyl ring. | Lower monomer concentration, higher temperature. | 1-Methyl-3-phenylindan (B1605522). |

Hydride Transfer Mechanisms and Carbenium Ion Intermediates

Carbocationic reactions are often characterized by rearrangements via hydride or alkyl shifts to form more stable intermediates. masterorganicchemistry.com In the acid-catalyzed dimerization of styrene, the entire pathway is mediated by a series of carbenium ion intermediates. The primary pathway involves the formation of the secondary benzylic 1-phenylethyl cation, which adds to styrene to yield the more substituted and also resonance-stabilized 1,3-diphenyl-but-1-yl cation. stackexchange.com This sequence proceeds through the most stable available carbenium ion intermediates at each step. While hydride shifts are a common phenomenon in carbocation chemistry, the direct pathway to this compound does not necessitate a hydride shift after the formation of the key dimeric cation. stackexchange.commasterorganicchemistry.com However, chain transfer reactions, which are a form of termination in cationic polymerization, can occur via hydrogen abstraction from the active chain end to either a monomer or the counterion, representing a form of intermolecular hydride transfer. wikipedia.orgyoutube.com

Intramolecular Cyclization and Rearrangement Pathways

The defining step in the formation of the indane structure is an intramolecular cyclization of the 1,3-diphenyl-but-1-yl cation. stackexchange.com This reaction is an electrophilic aromatic substitution, mechanistically analogous to a Friedel-Crafts alkylation. stackexchange.com The benzylic carbocation acts as the electrophile and attacks the ortho-position of the terminal phenyl ring, forming a new carbon-carbon bond and creating the five-membered ring of the indane skeleton. This process results in a new carbocationic intermediate, the 1-methyl-3-phenylindanyl cation. The final step to yield the neutral product is the loss of a proton from this intermediate, which regenerates the acid catalyst. stackexchange.com While complex rearrangements can occur in other carbocation-driven reactions, such as in the synthesis of nanographenes via the Scholl reaction, the cyclization to the stable phenylindan structure is the predominant pathway in this case. researchgate.net

Electron Transfer Processes and Bond Cleavage Studies

While the primary mechanism for initiating styrene dimerization is protonation by an acid, cationic polymerization can also be initiated through electron transfer processes. acs.org In some systems, a styryl radical can be oxidized to a carbocation by a metal species like Cu(II) in an electron transfer event, which could then initiate the dimerization and cyclization cascade. cmu.edu This suggests an alternative, albeit less common, pathway for generating the necessary cationic intermediates.

The carbon-carbon bonds within the resulting this compound are robust. Studies on bond cleavage in related structures typically require significant energy input. For example, mechanistic studies on polystyrene pyrolysis show that dimer formation at high temperatures proceeds through radical-based pathways involving hydrogen shifts and bond cleavage, which are distinct from the cationic mechanisms at play in the synthesis of the indane. northwestern.edu Reductive cleavage of C-N bonds in related cyclic structures has been achieved using photoredox and Lewis acid catalysis, but the cleavage of the inert C-C bonds in the phenylindane skeleton would require harsh conditions. nih.gov

Advanced Spectroscopic Analysis in the Structural Elucidation and Mechanistic Probing of Trans 1 Methyl 3 Phenylindan

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. Its versatility allows for not only the confirmation of a compound's constitution but also for the detailed analysis of its stereochemistry and dynamic properties.

¹H and ¹³C NMR for Diastereomeric Assignment and Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for confirming the structure of trans-1-Methyl-3-phenylindan and assigning its relative stereochemistry. The trans configuration of the methyl and phenyl groups on the five-membered indan (B1671822) ring leads to a distinct set of signals in both ¹H and ¹³C NMR spectra.

In ¹H NMR, the chemical shifts and coupling constants of the protons on the indan backbone are particularly informative. The relative positions of the methyl and phenyl groups influence the magnetic environment of these protons, resulting in characteristic splitting patterns and chemical shift values that can be used to distinguish between the cis and trans diastereomers. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are often employed to definitively assign proton and carbon signals, respectively.

Similarly, the ¹³C NMR spectrum provides a unique fingerprint for the molecule, with each carbon atom resonating at a specific chemical shift. The positions of the signals for the methyl carbon, the phenyl-substituted carbon, and the carbons of the indan ring system are sensitive to the stereochemical arrangement of the substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Diastereomeric Analysis

| Nucleus | Diastereomer | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |

|---|---|---|---|

| ¹H | trans | Varies | Varies |

| ¹H | cis | Varies | Varies |

| ¹³C | trans | Varies | - |

| ¹³C | cis | Varies | - |

Note: Specific chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

Dynamic NMR (DNMR) for Conformational and Rotational Barrier Analysis

The five-membered ring of the indan system is not planar and can undergo conformational changes. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these dynamic processes, such as ring puckering and rotation around single bonds. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals.

At low temperatures, the conformational exchange may be slow on the NMR timescale, resulting in separate signals for protons or carbons in different environments. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventual coalescence into a single, averaged signal. The temperature at which coalescence occurs, along with the separation of the signals at low temperature, can be used to calculate the energy barrier for the conformational or rotational process. nih.govresearchgate.net This provides valuable information about the flexibility of the this compound molecule.

In Situ NMR Techniques for Reaction Monitoring

Understanding the mechanism of a chemical reaction requires monitoring the transformation of reactants into products over time. In situ NMR spectroscopy allows for the real-time observation of a reaction as it occurs within the NMR tube. rsc.org This technique is invaluable for identifying reaction intermediates, determining reaction kinetics, and optimizing reaction conditions for the synthesis or modification of this compound. By taking spectra at regular intervals, a detailed picture of the reaction progress can be constructed, revealing the formation and decay of transient species that might otherwise go undetected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Intermediate Detection and Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for studying compounds containing chromophores, such as the phenyl group in this compound. The absorption of UV light by the aromatic ring can be used to quantify the concentration of the compound in solution.

In the context of reaction studies, UV-Vis spectroscopy can be a powerful tool for detecting the formation of colored or UV-active intermediates. semi.ac.cn If a reaction involving this compound proceeds through an intermediate with a distinct UV-Vis absorption spectrum, this technique can be used to monitor its concentration over time. This data is crucial for elucidating reaction mechanisms and determining kinetic parameters such as reaction rates and rate constants.

Mass Spectrometry for Product Identification and Molecular Weight Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of this compound and identifying it in a reaction mixture. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.

In addition to molecular weight determination, the fragmentation pattern of the molecule in the mass spectrometer can provide valuable structural information. When the ionized molecule breaks apart, it forms characteristic fragment ions. The analysis of these fragments can help to piece together the structure of the parent molecule and can be used to distinguish it from isomers.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) |

|---|---|

| [M]+ | 208.1252 |

| [M-CH₃]+ | 193.1017 |

| [M-C₆H₅]+ | 131.0861 |

Note: The molecular formula of this compound is C₁₆H₁₆. The expected m/z values are for the most abundant isotopes.

Other Spectroscopic Techniques in Chemical Research

While NMR, UV-Vis, and mass spectrometry are the primary tools for the analysis of this compound, other spectroscopic techniques can provide complementary information. iitm.ac.in

Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation. researchgate.net For this compound, IR spectroscopy can confirm the presence of C-H bonds in the alkyl and aromatic regions and the characteristic vibrations of the benzene (B151609) ring.

Raman Spectroscopy : Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. semi.ac.cn It can be particularly useful for studying the skeletal vibrations of the indan ring system.

X-ray Crystallography : For crystalline samples, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure of the molecule, including the relative stereochemistry of the substituents. This technique offers the most definitive structural information.

Circular Dichroism (CD) Spectroscopy : If the molecule is chiral, CD spectroscopy can be used to study its stereochemical properties. Since this compound is a racemic mixture, this technique would be applicable to its separated enantiomers.

These advanced spectroscopic methods, when used in combination, provide a comprehensive understanding of the structure, dynamics, and reactivity of this compound, which is crucial for its application in various fields of chemical research.

Computational Chemistry and Theoretical Modeling of Trans 1 Methyl 3 Phenylindan Systems

Density Functional Theory (DFT) Investigations

DFT is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. For trans-1-Methyl-3-phenylindan, this would entail:

Geometry Optimization and Conformational AnalysisA computational study would begin with the optimization of the molecule's three-dimensional structure to find its most stable energetic state. This process would involve determining key bond lengths, bond angles, and dihedral angles. For this compound, a key aspect would be the conformational analysis of the five-membered indan (B1671822) ring and the relative orientation of the methyl and phenyl substituents. The "trans" configuration implies that the methyl and phenyl groups are on opposite sides of the indan ring plane. Theoretical calculations would identify the most stable conformers and the energy barriers between them.

Hypothetical Data Table for Optimized Geometry: Without actual research data, a representative table would look like this:

| Parameter | Optimized Value (Hypothetical) |

| C1-C2 Bond Length (Å) | 1.54 |

| C2-C3 Bond Length (Å) | 1.55 |

| C1-C(Methyl) Bond Length (Å) | 1.53 |

| C3-C(Phenyl) Bond Length (Å) | 1.52 |

| C1-C2-C3 Bond Angle (°) | 104.5 |

| Dihedral Angle (Methyl-C1-C3-Phenyl) (°) | ~180 |

Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis, NMR)DFT methods are routinely used to predict various spectroscopic properties, which can then be compared with experimental data for validation.

IR Spectroscopy: Calculations would predict the vibrational frequencies corresponding to different molecular motions, such as C-H stretches, C-C bond vibrations, and the bending modes of the rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) would be employed to calculate the electronic transitions and predict the wavelengths of maximum absorption (λmax), providing insights into the molecule's electronic structure.

NMR Spectroscopy: The magnetic shielding of the various carbon and hydrogen nuclei would be calculated to predict their chemical shifts in ¹H and ¹³C NMR spectra.

Hypothetical Data Table for Predicted NMR Chemical Shifts:

| Atom | Predicted Chemical Shift (ppm) (Hypothetical) |

|---|---|

| H (on C1) | 3.1 |

| H (on C3) | 4.2 |

| C (Methyl) | 21.5 |

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

MEDT is a modern theoretical framework used to understand chemical reactivity by analyzing the changes in electron density during a reaction. If this compound were to be studied in the context of a chemical reaction (e.g., its formation or subsequent transformation), MEDT would be a powerful tool to elucidate the reaction mechanism. This would involve analyzing the global and local electronic properties of the reactants to predict their reactivity.

Stereochemical Prediction and Conformational Preferences

Computational modeling is instrumental in predicting the stereochemical outcomes of reactions. In the context of the synthesis of this compound, theoretical calculations could be used to predict why the "trans" isomer is favored over the "cis" isomer by comparing the energies of the respective transition states leading to each product. The analysis of conformational preferences would detail the energetic landscape of the molecule, highlighting the most stable spatial arrangements of its atoms.

Applications and Broader Research Contexts of Trans 1 Methyl 3 Phenylindan

Role as a Key Intermediate in Styrene (B11656) Dimerization and Oligomerization Research

trans-1-Methyl-3-phenylindan is a well-documented product of the acid-catalyzed dimerization of styrene. nih.gov In the presence of an acid catalyst, such as sulfuric acid or phosphoric acid, styrene undergoes a series of reactions beginning with the protonation of one styrene molecule to form a carbocation. This carbocation then acts as an electrophile, attacking a second styrene molecule to form a dimeric carbocation. This dimer can then undergo an intramolecular Friedel-Crafts alkylation, leading to the formation of the indane ring system.

The formation of this compound is a key step in understanding the complex processes of styrene oligomerization and polymerization. The study of its formation and the conditions that favor it provides insight into the competing reaction pathways, such as linear dimerization and higher oligomerization. Research in this area is crucial for controlling the molecular weight and structure of polystyrene, a widely used polymer. The relative stability of the indane ring system means that its formation can be a thermodynamic sink in the reaction pathway, effectively terminating chain growth in some oligomerization processes.

Table 1: Products of Styrene Dimerization

| Product Name | Chemical Formula | Role in Styrene Chemistry |

|---|---|---|

| This compound | C₁₆H₁₆ | A cyclic dimer formed through intramolecular alkylation. |

| 1,3-Diphenyl-1-butene | C₁₆H₁₆ | A linear dimer that can be an intermediate to the cyclic indane structure. |

Investigation of Acid-Catalyzed Cyclization Selectivity

The acid-catalyzed cyclization of the linear styrene dimer, 1,3-diphenyl-1-butene, to 1-methyl-3-phenylindan (B1605522) is a classic example of an intramolecular electrophilic aromatic substitution. The selectivity of this reaction, particularly the preference for the trans isomer, is a subject of significant academic interest. The stereochemical outcome is determined by the transition state of the cyclization step.

Contributions to the Understanding of Indane Chemistry in Organic Synthesis

The indane scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a variety of biologically active compounds and functional materials. The study of the synthesis and properties of substituted indanes, such as this compound, contributes to the broader understanding of this important class of molecules.

Research into the formation of 1-methyl-3-phenylindan provides valuable data on the scope and limitations of Friedel-Crafts type reactions for the construction of fused ring systems. The stereochemical aspects of these reactions are of particular importance for the development of new synthetic methodologies. While specific applications of this compound as a synthetic precursor were not detailed in the available search results, the principles learned from its formation are applicable to the synthesis of other complex indane derivatives.

Utility in Studies of Asymmetric Catalysis and Chiral Pool Synthesis

The development of methods for the asymmetric synthesis of chiral molecules is a major focus of modern organic chemistry. Chiral indane derivatives are valuable as ligands for transition metal catalysts and as chiral building blocks in the synthesis of enantiomerically pure compounds. While the direct use of racemic this compound in asymmetric catalysis or as a chiral pool synthon is not documented in the provided search results, the indane framework itself is central to many chiral applications.

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. Although this compound is not a natural product, the development of methods to resolve its enantiomers or to synthesize it in an enantioselective manner would make it a valuable addition to the synthetic chemist's toolbox. Chiral indanols, for example, which can be conceptually derived from the indane skeleton, are well-known precursors to important chiral ligands.

Comparative Academic Studies with Analogous Indane Structures

Structural and Mechanistic Comparisons with cis-1-Methyl-3-phenylindan

The spatial orientation of the methyl and phenyl groups in 1-methyl-3-phenylindan (B1605522) gives rise to cis and trans diastereomers. In the trans isomer, the substituents are on opposite sides of the cyclopentane (B165970) ring plane, whereas in the cis isomer, they are on the same side. This seemingly subtle difference in stereochemistry leads to distinct structural and mechanistic characteristics.

Conformational analysis reveals that the five-membered ring in indane derivatives is not planar and can adopt envelope or twist conformations to alleviate steric strain. In trans-1-Methyl-3-phenylindan, the bulkier phenyl and methyl groups can reside in pseudo-equatorial positions in a stable conformation, minimizing steric interactions. Conversely, the cis isomer is inherently more strained, as both substituents are forced to be on the same face of the ring, leading to greater non-bonded interactions. This difference in steric strain is reflected in their relative thermodynamic stabilities, with the trans isomer generally being the more stable of the two.

Mechanistic studies into the formation and isomerization of these diastereomers often involve acid-catalyzed reactions. For instance, the cyclization of certain precursors can lead to a mixture of cis and trans products. The ratio of these products can be influenced by kinetic versus thermodynamic control. Under kinetic control, the transition state leading to the less stable cis isomer may be favored, while under thermodynamic control, the more stable trans isomer will predominate after equilibration. The interconversion between the cis and trans isomers can proceed through a carbocation intermediate, where rotation around the C1-C2 or C2-C3 bond allows for stereochemical scrambling.

Analysis of Substituted Phenylindans and Indanones

The introduction of additional substituents on either the phenyl ring or the indane core further diversifies the chemical space and allows for a deeper understanding of structure-property relationships. Studies on substituted phenylindans often explore the electronic effects of substituents on the reactivity of the molecule. For example, electron-donating groups on the phenyl ring can enhance the electron density of the aromatic system, influencing its susceptibility to electrophilic attack. Conversely, electron-withdrawing groups can deactivate the ring.

Indanones, which possess a carbonyl group within the five-membered ring, are key intermediates in the synthesis of various biologically active compounds. The reactivity of the carbonyl group and the adjacent α-protons is influenced by the substitution pattern on the indane skeleton. For instance, the presence of a phenyl group at the 3-position can influence the enolization of the ketone and subsequent reactions.

The following table summarizes some key findings from studies on substituted phenylindans and indanones:

| Compound Type | Substituent Effects | Key Research Findings |

| Substituted Phenylindans | Electronic effects of phenyl ring substituents. | Electron-donating groups can increase the rate of electrophilic aromatic substitution, while electron-withdrawing groups decrease it. |

| Steric effects of substituents on the indane core. | Bulky substituents can influence the preferred conformation of the cyclopentane ring and hinder certain reactions. | |

| Substituted Indanones | Influence of substituents on carbonyl reactivity. | Substituents can alter the electrophilicity of the carbonyl carbon and the acidity of the α-protons. |

| Regioselectivity of enolization. | The position and nature of substituents can direct the formation of specific enolates, leading to regioselective reactions. |

Investigation of Stereochemical Differences Across Related Indane Scaffolds

The stereochemistry of the indane system is a critical determinant of its biological activity. The precise three-dimensional arrangement of substituents can dictate how a molecule interacts with a biological target, such as an enzyme or a receptor. Diastereomers of a compound can exhibit significantly different pharmacological profiles, with one isomer being highly active while the other is inactive or even has undesirable side effects.

For example, in a study of diastereoisomeric derivatives of indan-5-acetic acid, the relative configuration of the two asymmetric centers was determined by X-ray crystallography. nih.gov The anti-inflammatory and analgesic properties of these compounds were found to be dependent on their specific stereochemistry. nih.gov This highlights the importance of stereoselective synthesis to obtain pure enantiomers or diastereomers for biological evaluation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of indane derivatives. The coupling constants between protons on the cyclopentane ring can provide information about their dihedral angles, which in turn helps to determine the relative configuration of substituents. The Nuclear Overhauser Effect (NOE) can also be used to establish through-space proximity between protons, further aiding in stereochemical assignments.

Structure-Reactivity and Structure-Stereoselectivity Relationships in Indane Systems

Understanding the relationship between the structure of an indane derivative and its reactivity is crucial for designing efficient synthetic routes and predicting the outcome of reactions. The fused aromatic ring in the indane system influences the reactivity of the five-membered ring. For instance, the benzylic positions (C1 and C3) are activated towards radical and cationic reactions.

Structure-stereoselectivity relationships focus on how the structure of the starting material and reagents influences the stereochemical outcome of a reaction. In the synthesis of substituted indanes, controlling the stereochemistry is often a major challenge. The development of stereoselective reactions, such as catalytic asymmetric hydrogenations or aldol (B89426) reactions, has been instrumental in accessing enantiomerically pure indane derivatives.

The nature of the substituents plays a significant role in directing the stereoselectivity of reactions. Bulky groups can sterically hinder the approach of a reagent from one face of the molecule, leading to the preferential formation of one stereoisomer. This principle is often exploited in diastereoselective reactions, where a chiral auxiliary is used to control the stereochemical outcome.

Q & A

Q. What are the recommended safety protocols for handling trans-1-Methyl-3-phenylindan in laboratory settings?

Researchers should implement local and general ventilation systems to minimize airborne dust formation, as particulate matter can form explosive atmospheres . Personal protective equipment (PPE), including protective gloves, eye/face protection, and barrier creams for skin protection, is mandatory to prevent dermal exposure. Post-handling procedures such as thorough hand washing and recovery periods for skin regeneration are advised to mitigate chronic exposure risks .

Q. How can researchers determine the purity and structural identity of this compound?

Structural characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and substituent positions.

- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and detection of volatile impurities.

- Elemental Analysis : To verify molecular formula (C18H20, M = 236.4 g/mol) . Cross-referencing with spectral databases and synthetic intermediates is critical for unambiguous identification.

Q. What are the key physical and chemical properties of this compound that influence its reactivity?

Key properties include:

- Solubility : Hydrophobicity (logP) dictates solvent selection for reactions; experimental determination via shake-flask method is recommended.

- Thermal Stability : No known hazardous reactions under standard conditions, but decomposition thresholds should be tested via thermogravimetric analysis (TGA) .

- Photolytic Sensitivity : UV-Vis spectroscopy under controlled light exposure can assess stability for long-term storage .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved during structural elucidation?

Conflicting data should be addressed through triangulation of analytical techniques :

- Cross-validate NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to confirm stereochemical assignments .

- Document inconsistencies transparently and explore alternative conformers or isomeric impurities (e.g., cis isomers) that may contribute to spectral anomalies .

- Apply statistical validation methods, such as residual analysis in crystallographic refinements, to quantify data reliability .

Q. What experimental approaches are suitable for assessing the environmental persistence of trans-1-Methyl-3-phenylindan?

- Biodegradation Studies : Use OECD 301/302 guidelines to test microbial degradation in aqueous and soil matrices under aerobic/anaerobic conditions .

- Ecotoxicity Assays : Evaluate acute toxicity in Daphnia magna or algae to establish EC50 values .

- Computational Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .

Q. How should researchers design controlled stability studies for trans-1-Methyl-3-phenylindan under varying thermal and photolytic conditions?

- Thermal Stress Testing : Conduct isothermal studies at 40–80°C (ICH Q1A guidelines) with HPLC monitoring to detect degradation products .

- Photolytic Exposure : Use a xenon arc lamp (ICH Q1B) to simulate sunlight and track photostability via UV-Vis and LC-MS .

- Data Interpretation : Compare results against negative controls and apply Arrhenius kinetics to extrapolate shelf-life under ambient conditions .

Methodological Considerations

- Data Integrity : Avoid adjusting experimental data to fit theoretical models; document all anomalies and outliers .

- Exposure Controls : Adhere to occupational exposure limits (e.g., TWA: 8-hour weighted average) specified in safety guidelines .

- Environmental Compliance : Dispose of waste via certified hazardous waste facilities to prevent groundwater contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.